Ethyl 2-(2-bromo-5-methoxyphenyl)acetate
CAS No.:
Cat. No.: VC13547743
Molecular Formula: C11H13BrO3
Molecular Weight: 273.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BrO3 |
|---|---|
| Molecular Weight | 273.12 g/mol |
| IUPAC Name | ethyl 2-(2-bromo-5-methoxyphenyl)acetate |
| Standard InChI | InChI=1S/C11H13BrO3/c1-3-15-11(13)7-8-6-9(14-2)4-5-10(8)12/h4-6H,3,7H2,1-2H3 |
| Standard InChI Key | MEPNXTAVAWQDFR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=C(C=CC(=C1)OC)Br |
| Canonical SMILES | CCOC(=O)CC1=C(C=CC(=C1)OC)Br |
Introduction
Structural and Molecular Characteristics
Ethyl 2-(2-bromo-5-methoxyphenyl)acetate features a phenyl ring substituted with bromine at the 2-position and methoxy at the 5-position, linked to an ethyl acetate group via a methylene bridge. Key molecular descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 2-(2-bromo-5-methoxyphenyl)acetate |
| Molecular Formula | C₁₁H₁₃BrO₃ |
| Molecular Weight | 273.12 g/mol |
| CAS Number | 77230407 |
| SMILES | CCOC(=O)CC1=C(C=CC(=C1)OC)Br |
| InChI Key | MEPNXTAVAWQDFR-UHFFFAOYSA-N |
The bromine atom introduces steric and electronic effects, influencing regioselectivity in substitution reactions. The methoxy group enhances solubility in polar solvents, while the ester moiety allows for hydrolysis or transesterification .
Synthesis and Manufacturing
Primary Synthetic Route
The most common synthesis involves esterification of (2-bromo-5-methoxyphenyl)acetic acid with ethanol under acidic catalysis. Typical conditions include:
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Reactants: (2-Bromo-5-methoxyphenyl)acetic acid (1 equiv), ethanol (excess)
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Catalyst: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)
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Temperature: Reflux (78–80°C)
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Duration: 4–6 hours
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Yield: 75–85%
The reaction follows Fischer esterification mechanics, with protonation of the carboxylic acid enhancing electrophilicity for nucleophilic ethanol attack.
Precursor Synthesis
The (2-bromo-5-methoxyphenyl)acetic acid precursor is synthesized via bromination of m-methoxybenzoic acid derivatives. A patented method (CN112250562A) employs:
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Halogenation Solvent: Dichloromethane or chloroform
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Brominating Agent: Dibromohydantoin or N-bromosuccinimide (NBS)
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Catalysts: Red phosphorus and potassium bromate
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Conditions: 25–30°C for 3 hours
This regioselective bromination avoids polybromination byproducts through controlled stoichiometry and catalytic systems.
Physicochemical Properties
Solubility and Stability
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Solubility: Miscible in dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water (<0.1 mg/mL at 25°C).
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Stability: Stable under inert atmospheres but susceptible to hydrolysis in basic aqueous conditions.
Spectroscopic Data
While experimental spectra are scarce, predicted properties include:
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IR: Strong absorption at 1720 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O ester), and 560 cm⁻¹ (C-Br).
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NMR (¹H): Expected signals at δ 1.3 (t, CH₃CH₂O), δ 3.8 (s, OCH₃), δ 4.2 (q, CH₂O), and δ 7.1–7.4 (aromatic protons).
Applications in Chemical Research
Pharmaceutical Intermediates
The compound’s bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling access to biaryl structures found in kinase inhibitors and antiviral agents. For example, coupling with boronic acids yields analogs of ABT-751, a tubulin polymerization inhibitor .
Agrochemical Development
Methoxy and bromine substituents enhance ligand-receptor interactions in herbicidal agents. Derivatives have shown preliminary activity against Arabidopsis thaliana auxin receptors.
Material Science
The ester group participates in photoinitiated polymerization, making it useful in UV-curable resins. Its aromaticity contributes to thermal stability in polymer matrices.
| Parameter | Recommendation |
|---|---|
| Storage | 2–8°C under nitrogen |
| PPE | Gloves, goggles, lab coat |
| Disposal | Incineration at >1000°C |
The compound is labeled "For research use only" due to uncharacterized toxicity profiles. Acute exposure may cause skin irritation, necessitating ALARA (As Low As Reasonably Achievable) protocols.
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral analogs.
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Green Chemistry: Replacing halogenated solvents with cyclopentyl methyl ether (CPME) in synthesis.
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Bioactivity Screening: Evaluating anticancer and antimicrobial potential in high-throughput assays.
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